molecular formula C42H33O12P3 B6320335 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester CAS No. 241489-14-5

1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester

Cat. No. B6320335
CAS RN: 241489-14-5
M. Wt: 822.6 g/mol
InChI Key: VHMXNAUBFFNEEN-UHFFFAOYSA-N
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Description

1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester (BTPAHPE) is a phosphorylated organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications in the biomedical and pharmaceutical fields. BTPAHPE has been studied for its potential use as a drug delivery vehicle, as a potential therapeutic agent, and as a tool for studying cell signaling pathways.

Mechanism of Action

The mechanism of action of 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester is not completely understood. However, it is believed that the compound interacts with cell membranes and proteins to induce changes in the cell signaling pathways. It is also believed that the compound may interact with enzymes and other molecules to induce changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester are not completely understood. However, it is believed that the compound may have a variety of effects on the cell. It has been suggested that it may induce changes in the expression of certain genes, alter the signaling pathways of the cell, and modify the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also a highly versatile compound, which can be used in a variety of research applications. However, there are some limitations to the use of 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester in laboratory experiments. For example, the compound is not water-soluble and is not stable in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester in scientific research. These include the development of new drug delivery systems based on the compound, further research into the mechanism of action of 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester, and the development of new therapeutic agents based on the compound. Additionally, further research into the biochemical and physiological effects of 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester involves a two-step process. The first step involves the reaction of 1,3,5-trimethylbenzene and phosphoric acid to form 1,3,5-benzenetriyl phosphoric acid. The second step involves the reaction of 1,3,5-benzenetriyl phosphoric acid and hexaphenyl ester to form 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester. This synthesis method is relatively simple and can be accomplished with relatively low cost and high yields.

Scientific Research Applications

1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester has been used in a variety of scientific research applications. It has been used as a drug delivery vehicle, as a potential therapeutic agent, and as a tool for studying cell signaling pathways. It has also been used in the study of protein-protein interactions, as a potential inhibitor of the growth of cancer cells, and as a potential therapeutic agent for the treatment of neurological disorders.

properties

IUPAC Name

[3,5-bis(diphenoxyphosphoryloxy)phenyl] diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H33O12P3/c43-55(46-34-19-7-1-8-20-34,47-35-21-9-2-10-22-35)52-40-31-41(53-56(44,48-36-23-11-3-12-24-36)49-37-25-13-4-14-26-37)33-42(32-40)54-57(45,50-38-27-15-5-16-28-38)51-39-29-17-6-18-30-39/h1-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMXNAUBFFNEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC(=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5)OP(=O)(OC6=CC=CC=C6)OC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H33O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201365
Record name P,P′,P′′-1,3,5-Benzenetriyl tris(P,P-diphenyl phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester

CAS RN

241489-14-5
Record name P,P′,P′′-1,3,5-Benzenetriyl tris(P,P-diphenyl phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241489-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P,P′,P′′-1,3,5-Benzenetriyl tris(P,P-diphenyl phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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